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Compound of Interest

4-Butyroxy-2,5-dimethyl-3(2H)-
Compound Name:
furanone

Cat. No.: B049563

Introduction: The Metabolic Significance of
Furanones

Furanones, a class of heterocyclic organic compounds, are prevalent in both natural and
synthetic chemistry. They are integral to the flavor and aroma profiles of many foods, such as
strawberries and pineapple, where compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone
(Furaneol®) are key constituents.[1][2] Beyond their role in the food industry, the furanone
scaffold is a valuable pharmacophore in medicinal chemistry, appearing in numerous
compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, and
antimicrobial properties.[3]

However, the furan ring is also recognized as a "structural alert" in toxicology.[4] The metabolic
activation of the furan moiety can lead to the formation of highly reactive, electrophilic
intermediates.[5][6] A primary example is the metabolism of furan itself, which is oxidized by
cytochrome P450 (CYP) enzymes to form cis-2-butene-1,4-dial (BDA), a reactive a,[3-
unsaturated dialdehyde responsible for its hepatotoxicity.[7][8] This bioactivation can lead to
covalent binding with essential macromolecules like proteins and DNA, triggering cellular
damage.[5]

Given this dichotomy—their utility in drug design versus their potential for toxicity—a thorough
understanding of the metabolic fate of any new furanone-containing compound is critical during
drug development. This guide provides a comprehensive, field-proven framework for
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elucidating the metabolic pathways of furanone compounds, from initial in vitro screening to
detailed metabolite characterization.

Furanone Metabolism: Key Pathways and
Considerations

The biotransformation of furanone compounds generally follows the established phases of
xenobiotic metabolism: Phase | (functionalization) and Phase Il (conjugation).[9][10] The
specific pathway a furanone compound will follow is highly dependent on its structure,
particularly the substitution pattern on the furan ring.[5]

Phase | Metabolism: Bioactivation and Detoxification

Phase | reactions introduce or expose polar functional groups, primarily through oxidation,
reduction, or hydrolysis.[9] For furanones, oxidation is the most critical pathway, predominantly
mediated by the Cytochrome P450 superfamily of enzymes.[5][11][12][13]

o Oxidative Ring Cleavage: The unsubstituted furan ring is susceptible to oxidation by CYP
enzymes, most notably CYP2E1, leading to the formation of a reactive enedial, such as
BDA.[7][14][15] This is a bioactivation pathway that is a primary focus of toxicological
assessment.

» Hydroxylation: Alkyl substituents on the furanone ring can be hydroxylated, a common
detoxification pathway that increases water solubility.

o Epoxidation: More substituted furan rings may favor the formation of an epoxide
intermediate, which can also be a reactive species.[5]

Phase Il Metabolism: Conjugation and Excretion

Phase Il metabolism involves the conjugation of the parent compound or its Phase |
metabolites with endogenous polar molecules, which significantly increases water solubility and
facilitates excretion.[16][17]

o Glutathione (GSH) Conjugation: The reactive enedial intermediates formed in Phase | are
potent electrophiles that readily react with the nucleophilic thiol group of glutathione. This is
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often a detoxification mechanism, but the resulting GSH adducts can be further processed.
[51[15]

e Glucuronidation: Furanones with exposed hydroxyl groups, such as the flavor compound
Furaneol, are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases
(UGTs). This is a major detoxification and clearance pathway for many phenolic and
hydroxylated compounds.[2]

» Sulfation: Hydroxyl groups can also be conjugated with a sulfonate group by
sulfotransferases (SULTSs), another common detoxification route.[16]

The interplay between these pathways determines the ultimate toxicological and
pharmacokinetic profile of a furanone compound.
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Caption: General metabolic pathways for furanone compounds.

Experimental Design: A Tiered Approach
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A tiered approach is recommended, starting with high-throughput in vitro assays to assess
metabolic stability and progressing to more complex systems for metabolite identification.

« In Vitro Stability Screening (Liver Microsomes): Provides a rapid assessment of Phase |
metabolic stability and intrinsic clearance. This is the first step to flag compounds that are
either too stable or too rapidly metabolized.

« In Vitro Metabolite Profiling (Hepatocytes): Uses intact liver cells containing a full
complement of Phase | and Il enzymes. This assay provides a more complete picture of
metabolism and is essential for identifying major metabolites.[18][19]

» Reactive Metabolite Trapping: A specialized assay to detect and characterize the formation
of reactive electrophilic intermediates, which is a key concern for furanones.

o Enzyme Phenotyping: Identifies the specific CYP450 isoforms responsible for the
compound's metabolism using recombinant enzymes or chemical inhibitors.

Protocol 1: In Vitro Metabolic Stability in Human
Liver Microsomes (HLM)

This protocol determines the rate of disappearance of a furanone compound due to Phase |
metabolism, allowing for the calculation of its intrinsic clearance (CLint).

Principle

The test compound is incubated with liver microsomes, a subcellular fraction rich in CYP450
enzymes.[20][21] The reaction requires an NADPH-regenerating system as a cofactor for CYP
activity.[21] The concentration of the parent compound is measured at various time points by
LC-MS/MS to determine its rate of depletion.

Materials

e Test Compound: 10 mM stock in DMSO.

e Human Liver Microsomes (pooled): 20 mg/mL stock.
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NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B
(Glucose-6-Phosphate Dehydrogenase).

Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide,
Labetalol).

Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin)
positive controls.

Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system.

Experimental Workflow

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Procedure

o Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and
the NADPH regenerating system.

Prepare Microsome Dilution: In a separate tube on ice, dilute the 20 mg/mL liver microsome
stock to the required concentration in phosphate buffer.

Set up Incubation Plate: Aliquot the test compound and control compounds into a 96-well
plate to achieve a final incubation concentration of 1 uM. Include a "No NADPH" control for
each compound.

Pre-incubation: Add the diluted microsomes to the wells. Pre-incubate the plate at 37°C for
5-10 minutes with gentle shaking.[22]

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-containing
master mix to all wells (except the "No NADPH" controls, to which buffer is added instead).
The T=0 sample is immediately quenched.

Incubation and Sampling: Incubate the plate at 37°C with shaking. At specified time points
(e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation wells to a new 96-well
plate containing ice-cold quenching solution.
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o Sample Processing: Once all time points are collected, vortex the quench plate and
centrifuge to pellet the precipitated protein.

e Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the
remaining parent compound.

Data Analysis and Presentation

The primary data output is the percentage of the parent compound remaining at each time
point relative to the T=0 sample.

% Parent % Parent % Parent
Time (min) Remaining Remaining Remaining
(Compound A) (Verapamil) (Warfarin)
0 100 100 100
5 85.2 65.1 98.5
15 55.8 284 96.2
30 29.1 5.3 91.7
60 8.7 <1 85.4

From these data, the following parameters are calculated:

» Half-life (t¥2): Determined from the slope (k) of the natural log of the % remaining versus time
plot (t¥2 = 0.693 / k).

« Intrinsic Clearance (CLint, pL/min/mg protein): Calculated using the formula: CLint = (0.693 /
t%2) * (incubation volume / mg microsomal protein).

Protocol 2: Metabolite Identification in
Cryopreserved Hepatocytes

This protocol uses intact liver cells to provide a more physiologically relevant model,
incorporating both Phase | and Phase Il metabolism as well as cellular uptake.
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Principle

Cryopreserved hepatocytes contain the full complement of drug-metabolizing enzymes and

cofactors within an intact cellular structure.[18][23] Incubating the furanone compound with a

suspension of hepatocytes allows for the formation of a wide range of potential metabolites,

which are then identified using high-resolution mass spectrometry.[8][19]

Materials

Test Compound: 10 mM stock in DMSO.
Cryopreserved Human Hepatocytes (pooled): High-viability vials.

Hepatocyte Incubation Medium: Williams' Medium E or similar, supplemented as required.
[24]

Quenching Solution: Ice-cold Acetonitrile or Methanol (2:1 v/v with sample).

Equipment: 37°C/5% CO2 incubator with orbital shaker, centrifuge, cell culture plates (e.qg.,
12-well), high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Step-by-Step Procedure

Thaw Hepatocytes: Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath
according to the supplier's protocol. Gently transfer to pre-warmed incubation medium.

Determine Cell Viability: Perform a trypan blue exclusion assay to confirm cell viability is high
(>80%). Adjust cell density to 0.5-1.0 x 1076 viable cells/mL.

Plate Cells: Aliquot the hepatocyte suspension into a non-coated 12- or 24-well plate.[24]

Pre-incubation: Place the plate in the incubator on an orbital shaker for 5-10 minutes to allow
the cells to equilibrate.

Initiate Reaction: Add the test compound to the wells (final concentration typically 1-10 uM).
Include a vehicle control (DMSO only) and a control with heat-inactivated hepatocytes to
distinguish enzymatic from non-enzymatic degradation.
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 Incubation and Sampling: Incubate the plate at 37°C/5% CO2 with gentle shaking. At
specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the entire cell
suspension.

e Quench and Lyse: Immediately add the sample to 2-3 volumes of ice-cold organic solvent to
guench metabolic activity and lyse the cells, releasing intracellular metabolites.

o Sample Processing: Vortex thoroughly and centrifuge at high speed to pellet cell debris and
precipitated protein.

e Analysis: Analyze the supernatant by high-resolution LC-MS/MS.

Analytical Strategy for Metabolite Identification

The key to success is a robust analytical strategy.

o Full Scan Analysis: Acquire data in full scan mode to detect all potential metabolite ions.
Compare the chromatograms of the T=0 sample and later time points to find new peaks.

o Predicted Metabolite Search: Use software to search for the exact masses of predicted
metabolites based on common biotransformations (e.g., +16 Da for oxidation, +176 Da for
glucuronidation).

o MS/MS Fragmentation: Acquire tandem MS (MS/MS) spectra for the parent compound and
any potential metabolites. The fragmentation pattern of a metabolite should contain
characteristic fragments of the parent structure, which is crucial for structural confirmation.

o Reactive Metabolite Adducts: Specifically search for mass shifts corresponding to
conjugation with glutathione (+305 Da) or other trapping agents if used.

Protocol 3: Trapping of Reactive Metabolites

This specialized protocol is essential for furanone compounds due to their potential to form
electrophilic intermediates like BDA.

Principle

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

A nucleophilic trapping agent, such as reduced glutathione (GSH) or N-acetylcysteine (NAC), is
included in a microsomal or hepatocyte incubation.[4][7] If a reactive metabolite is formed, it will
be "trapped" by forming a stable, covalent adduct with the agent. These trapped adducts can
then be detected by LC-MS/MS, providing direct evidence of bioactivation.[5][7]

Procedure Modification

The protocols described above are modified by adding a high concentration of the trapping
agent (e.g., 1-5 mM GSH) to the incubation buffer before initiating the reaction. The
subsequent sample processing and analysis steps remain the same, but the analytical focus
shifts to searching for the specific mass of the expected adduct(s). For example, a reaction of
BDA with NAC and N-acetyl-lysine (NAL) can form a stable pyrrole adduct (NAC-BDA-NAL)
that can be quantified.[7]

Data Interpretation and Reporting

A successful study will integrate data from all assays to build a comprehensive metabolic map.

 Stability: Classify the compound as having low, medium, or high clearance based on the
microsomal stability data.

» Metabolic Pathways: Identify the major metabolic pathways (e.g., "Oxidative ring-opening
followed by GSH conjugation,” or "Direct glucuronidation at the 4-hydroxy position").

» Bioactivation Potential: Report any detected GSH or NAC adducts as direct evidence of
reactive metabolite formation.

» Structural Elucidation: Propose structures for the major metabolites based on exact mass
and MS/MS fragmentation data.

This integrated understanding is crucial for guiding further drug development, enabling rational
chemical modifications to mitigate metabolic liabilities, and providing a robust data package for
regulatory submissions.

References

 Title: Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop
switchgrass (Panicum virgatum L.)

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://www.researchgate.net/publication/296060765_In_vitro_metabolic_enzyme_inhibition_and_reactive_metabolite_trapping_studies_on_natural_and_semi-synthetic_furanoid_labdane_terpenoids
https://pubmed.ncbi.nlm.nih.gov/22187484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3574180/
https://pubmed.ncbi.nlm.nih.gov/22187484/
https://pubmed.ncbi.nlm.nih.gov/22187484/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Title: Metabolic pathways of furan leading to formation of potential... - ResearchGate Source:
researchgate.net URL:[Link]

Title: Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver
microsomes by cytochrome P450 enzymes - PubMed Source: pubmed.ncbi.nim.nih.gov
URL:[Link]

Title: Proposed metabolic pathways of furan in humans, showing urinary... - ResearchGate
Source: researchgate.net URL:[Link]

Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring -
PMC Source: ncbi.nlm.nih.gov URL:[Link]

Title: Metabolic pathways of furan and potential urinary biomarkers of furan... -
ResearchGate Source: researchgate.net URL:[Link]

Title: The naturally occurring furanones: formation and function from pheromone to food -
PubMed Source: pubmed.ncbi.nim.nih.gov URL:[Link]

Title: Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes -
PMC Source: ncbi.nlm.nih.gov URL:[Link]

Title: Identification of 2,5-dimethyl-4-hydroxy-3[2H]-furanone beta-D-glucuronide as the
major metabolite of a strawberry flavour constituent in humans - PubMed Source:
pubmed.ncbi.nim.nih.gov URL:[Link]

Title: (PDF) In vitro metabolic enzyme inhibition and reactive metabolite trapping studies on
natural and semi-synthetic furanoid labdane terpenoids - ResearchGate Source:
researchgate.net URL:[Link]

Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed
Source: pubmed.ncbi.nim.nih.gov URL:[Link]

Title: Mechanism of metabolic cleavage of a furan ring - PubMed Source:
pubmed.ncbi.nim.nih.gov URL:[Link]

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.researchgate.net/figure/Metabolic-pathways-of-furan-leading-to-formation-of-potential-biomarkers-of-furan_fig1_344186414
https://pubmed.ncbi.nlm.nih.gov/22234958/
https://www.researchgate.net/figure/Proposed-metabolic-pathways-of-furan-in-humans-showing-urinary-furan-derived_fig1_328005349
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653327/
https://www.researchgate.net/figure/Metabolic-pathways-of-furan-and-potential-urinary-biomarkers-of-furan-exposure-Furan-is_fig1_376994793
https://pubmed.ncbi.nlm.nih.gov/9530238/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4152403/
https://pubmed.ncbi.nlm.nih.gov/9323932/
https://www.researchgate.net/publication/341641029_In_vitro_metabolic_enzyme_inhibition_and_reactive_metabolite_trapping_studies_on_natural_and_semi-synthetic_furanoid_labdane_terpenoids
https://pubmed.ncbi.nlm.nih.gov/35078891/
https://pubmed.ncbi.nlm.nih.gov/2893716/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Title: Simultaneous HPLC Determination of 2,5-Dimethyl-4-hydroxy-3 (2H)-Furanone and
Related Flavor Compounds in Strawberries | Request PDF - ResearchGate Source:
researchgate.net URL:[Link]

Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec Source: evotec.com URL:
[Link]

Title: Insights into the chemistry and therapeutic potential of furanones: A versatile
pharmacophore | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

Title: In vitro drug metabolism: for the selection of your lead compounds Source: oncodesign-
services.com URL:[Link]

Title: Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable
Possibilities for Selective Organic Synthesis - NIH Source: ncbi.nlm.nih.gov URL:[Link]

Title: Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source:
jove.com URL:[Link]

Title: Hepatocyte Stability Assay - Domainex Source: domainex.co.uk URL:[Link]

Title: Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-
ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay - ResearchGate
Source: researchgate.net URL:[Link]

Title: The Conduct of Drug Metabolism Studies Considered Good Practice (lI): In Vitro
Experiments - NIH Source: ncbi.nlm.nih.gov URL:[Link]

Title: An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone - PMC
Source: nchi.nlm.nih.gov URL:[Link]

Title: In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-a-Sanshool -
MDPI Source: mdpi.com URL:[Link]

Title: Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) - ResearchGate Source:
researchgate.net URL:[Link]

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.researchgate.net/publication/227658097_Simultaneous_HPLC_Determination_of_25-Dimethyl-4-hydroxy-3_2H-Furanone_and_Related_Flavor_Compounds_in_Strawberries
https://www.evotec.com/en/what-we-do/in-vitro-adme/metabolism/hepatocyte-stability
https://www.researchgate.net/publication/313543924_Insights_into_the_chemistry_and_therapeutic_potential_of_furanones_A_versatile_pharmacophore
https://www.oncodesign-services.com/in-vitro-pharmacology/adme-profiling/in-vitro-drug-metabolism/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9953835/
https://www.jove.com/v/10393/cytochrome-p450-mediated-metabolic-stability-assay-in-liver
https://www.domainex.co.uk/adme-dmpk-analytical-chemistry/hepatocyte-stability
https://www.researchgate.net/publication/237107873_Quantification_of_the_flavour_compounds_3-hydroxy-45-dimethyl-25H-furanone_and_5-ethyl-3-hydroxy-4-methyl-25H-furanone_by_stable_isotope_dilution_assay
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3195018/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503467/
https://www.mdpi.com/1420-3049/29/3/576
https://www.researchgate.net/publication/281140089_Natural_4-Hydroxy-25-dimethyl-32H-furanone_Furaneol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Title: Phase Il (Conjugation) Reactions. Source: tci-thaijo.org URL:[Link]

Title: Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations
Source: mdpi.com URL:[Link]

Title: Modern Analytical Techniques for Comprehensive Metabolite Identification and
Quantification - Hilaris Publisher Source: hilarispublisher.com URL:[Link]

Title: In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids -
PubMed Source: pubmed.ncbi.nlm.nih.gov URL:[Link]

Title: (PDF) Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid
hormone Source: researchgate.net URL:[Link]

Title: Mass spectrometry—based metabolomics, analysis of metabolite-protein interactions,
and imaging - PMC - PubMed Central Source: ncbi.nlm.nih.gov URL:[Link]

Title: Phase | Drug Metabolism Source: blog.hplc.eu URL:[Link]

Title: Fourier transform mass spectrometry for metabolome analysis - Analyst (RSC
Publishing) Source: pubs.rsc.org URL:[Link]

Title: (PDF) Metabolomics and metabolite profiling - ResearchGate Source: researchgate.net
URL:[Link]

Title: Drug Metabolism and Drug Metabolism Principles - Phase | and Phase Il -
Pharmaguideline Source: pharmaguideline.com URL:[Link]

Title: Conjugation—Deconjugation Reactions in Drug Metabolism and Toxicity - OneSearch
Source: onesearch.library.utoronto.ca URL:[Link]

Title: Mass spectrometry-based metabolomics: A guide for annotation, quantification and
best reporting practices - the University of Groningen research portal Source: research.rug.nl
URL:[Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://tci-thaijo.org/index.php/tjps/article/download/99142/76974/
https://www.mdpi.com/1422-0067/20/19/4660
https://www.hilarispublisher.com/open-access/modern-analytical-techniques-for-comprehensive-metabolite-identification-and-quantification-105269.html
https://pubmed.ncbi.nlm.nih.gov/11795922/
https://www.researchgate.net/publication/360875323_Diverse_reactions_catalyzed_by_cytochrome_P450_and_biosynthesis_of_steroid_hormone
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3880590/
https://blog.hplc.eu/phase-i-drug-metabolism
https://pubs.rsc.org/en/content/articlelanding/2012/an/c2an35924d
https://www.researchgate.net/publication/236605054_Metabolomics_and_metabolite_profiling
https://www.pharmaguideline.com/2011/07/drug-metabolism-and-drug-metabolism.html
https://onesearch.library.utoronto.ca/node/236526
https://research.rug.nl/en/publications/mass-spectrometry-based-metabolomics-a-guide-for-annotation-quan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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